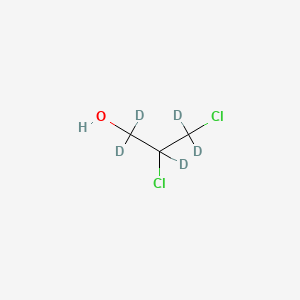

2,3-Dichloro-1-propanol-d5

Description

Overview of Deuterated Alcohols within Scientific Investigation

Deuterated alcohols are a particularly important class of stable isotope-labeled compounds. They serve as versatile intermediates in the synthesis of more complex deuterated molecules and are crucial for studying the metabolism of alcohol-containing compounds and the enzymes that process them. In analytical chemistry, deuterated alcohols are frequently used as internal standards. When analyzing a complex mixture, adding a known quantity of a deuterated version of the analyte of interest allows for more accurate quantification by correcting for variations during sample preparation and analysis. acanthusresearch.com For example, β-deuterated alcohol has been used as an internal standard for the analysis of olive leaf extracts. Deuterated alcohols also find application as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.

Specific Research Context and Academic Relevance of 2,3-Dichloro-1-propanol-d5

This compound is the deuterium-labeled form of 2,3-dichloro-1-propanol (B139626). chemsrc.commedchemexpress.com Its primary role in the scientific community is as an internal standard for the precise quantification of its non-deuterated analog, 2,3-dichloro-1-propanol, in various samples. lgcstandards.com The unlabeled compound is an isomer of dichloropropanol (B8674427) and is recognized for its use as a solvent for hard resins and nitrocellulose, in the manufacturing of photographic chemicals, and as a binder for watercolors. chemicalbook.com It can also be found in effluents from glycerol (B35011) and halohydrin production plants. chemicalbook.com Given that 2,3-dichloro-1-propanol has been detected in environmental samples like wastewater and soil, the ability to accurately measure its concentration is of significant interest. ontosight.ai The use of this compound in analytical methods, particularly those involving mass spectrometry, enables researchers to achieve high levels of accuracy and sensitivity in these environmental analyses. acanthusresearch.comisotope.com

Chemical and Physical Properties

The properties of this compound are fundamentally linked to its molecular structure. As a deuterated compound, its molecular weight is higher than its non-labeled counterpart, a key feature for its use in mass spectrometry.

| Property | Value |

| Molecular Formula | C₃HCl₂D₅O chemsrc.com |

| Molecular Weight | 134.02 g/mol lgcstandards.comisotope.com |

| Exact Mass | 133.01100 u chemsrc.com |

| CAS Number | 1189730-34-4 chemsrc.comlgcstandards.com |

| Physical Appearance | Viscous colorless to amber liquid chemicalbook.comchemicalbook.com |

| Storage Temperature | -20°C chemsrc.comlgcstandards.com |

This table presents key chemical and physical data for this compound.

The properties of the unlabeled analog, 2,3-dichloro-1-propanol, provide additional context.

| Property | Value |

| Molecular Formula | C₃H₆Cl₂O chemicalbook.com |

| Molecular Weight | 128.99 g/mol chemicalbook.com |

| Boiling Point | 182 °C chemicalbook.com |

| Density | 1.360 g/mL at 20 °C chemicalbook.comchemicalbook.com |

| Flash Point | 93 °C chemicalbook.com |

| Refractive Index | 1.4835-1.4855 chemicalbook.com |

This table outlines the properties of the non-deuterated form, 2,3-dichloro-1-propanol.

Synthesis and Manufacturing

The synthesis of deuterated compounds like this compound can be achieved through two main strategies: the use of deuterated precursors in a chemical synthesis route or through hydrogen/deuterium (B1214612) exchange reactions. symeres.comacanthusresearch.com

For dichloropropanols in general, a common industrial synthesis involves the chlorination of glycerol. chemicalbook.com This reaction is typically carried out using hydrochloric acid in the presence of a carboxylic acid catalyst, such as acetic acid or adipic acid. chemicalbook.comresearchgate.net The reaction conditions, including temperature, reaction time, and the molar ratio of reactants, are optimized to maximize the yield of the desired dichloropropanol isomers. chemicalbook.com One patented method describes the chlorination of allyl alcohol in a concentrated aqueous solution of hydrochloric acid to produce 2,3-dichloro-1-propanol. google.com

The specific synthesis of this compound would necessitate the use of deuterated starting materials or reagents. For instance, a deuterated version of glycerol or another precursor could be subjected to chlorination. Alternatively, methods for direct H/D exchange on the final molecule could be employed, often catalyzed by metals like ruthenium on carbon, using a deuterium source such as deuterium oxide (D₂O). While specific, detailed synthetic procedures for this compound are proprietary and not extensively published in public literature, the general principles of deuterated compound synthesis apply. google.com

Applications in Scientific Research

The primary and most significant application of this compound is its use as an internal standard in analytical chemistry, particularly for quantitative analysis using mass spectrometry (MS). acanthusresearch.com

Stable isotope-labeled compounds are considered the gold standard for internal standards in MS-based methods because they have nearly identical chemical and physical properties to the analyte being measured. acanthusresearch.com This means that during sample preparation, extraction, and chromatographic separation, the deuterated standard behaves almost identically to its non-deuterated counterpart, experiencing similar losses or variations.

However, due to its higher mass, the deuterated standard can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com By adding a known amount of this compound to a sample before processing, any variations in the analytical procedure can be compensated for by measuring the ratio of the analyte to the internal standard. This leads to significantly improved accuracy and precision in the quantification of 2,3-dichloro-1-propanol, which is crucial for applications such as environmental monitoring and food safety analysis. lucerna-chem.chisotope.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1,1,2,3,3-pentadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCYIJGIGSDJQQ-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675829 | |

| Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189730-34-4 | |

| Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 1 Propanol D5 and Its Parent Compound

Strategies for Deuterium (B1214612) Incorporation into Halogenated Propanol Structures

The introduction of deuterium into halogenated propanols can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity and efficiency. These methods range from direct exchange reactions to the use of deuterated reagents and advanced catalytic techniques.

Hydrogen-Deuterium Exchange Reactions for Selective Alcohol Deuteration

Hydrogen-deuterium (H/D) exchange reactions represent a direct method for introducing deuterium into alcohol molecules. nih.gov These reactions typically utilize a deuterium source, such as deuterium oxide (D₂O), and can be promoted by catalysts. rsc.org The exchange process allows for the replacement of hydrogen atoms with deuterium at specific positions within the molecule. While this method can be cost-effective due to the availability of D₂O, achieving high regioselectivity can be challenging and may depend on the specific catalyst and reaction conditions employed. researchgate.netresearchgate.net The development of late-stage H/D exchange methods is particularly valuable as it allows for the labeling of complex molecules without the need for de novo synthesis from isotopically enriched starting materials. x-chemrx.com

Reductive Deuteration Approaches Utilizing Deuterated Reagents from Carbonyl Precursors

A common and effective strategy for synthesizing α-deuterated alcohols involves the reductive deuteration of corresponding carbonyl compounds (aldehydes or ketones). acs.org This approach utilizes deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). The carbonyl precursor to 2,3-dichloro-1-propanol (B139626), which is 2,3-dichloro-propanal, can be reduced to the desired deuterated alcohol with high deuterium incorporation at the α-position.

Recent advancements have focused on more economical and safer methods. One such method employs magnesium and D₂O for the reductive deuteration of ketones, offering high yields and excellent deuterium incorporation under mild conditions. acs.orgcas.cn This "umpolung" strategy, which reverses the polarity of the carbonyl carbon, uses only a slight excess of D₂O, making it more efficient than traditional methods. cas.cn Another approach involves the single-electron transfer (SET) reductive deuteration of acyl chlorides or esters using samarium(II) iodide (SmI₂) and D₂O, which demonstrates remarkable functional group tolerance. researchgate.netorganic-chemistry.org

A one-pot sequential hydrogen isotope exchange (HIE) followed by reductive deuteration has also been developed for preparing α,β-deuterated alcohols from ketone precursors, showcasing high reagent and atom economy. acs.org

Catalytic and Photocatalytic Deuteration Techniques for C-H Bond Activation

Catalytic methods that activate C-H bonds offer a powerful tool for the selective incorporation of deuterium. These techniques can be broadly categorized into transition metal-catalyzed and organophotocatalytic approaches.

Transition metal catalysts have been extensively developed for the deuteration of alcohols. mdpi.com Iridium-based catalysts, such as iridium(III)-bipyridonate complexes, have shown high α-selectivity in the H/D exchange of alcohols using D₂O as the deuterium source. rsc.orgrsc.org This method is notable for its chemoselectivity and tolerance of various functional groups. rsc.org The mechanism often involves a hydrogen-transfer catalytic cycle where the alcohol is first dehydrogenated to a carbonyl intermediate, followed by H/D exchange on the metal hydride and subsequent deuteration of the carbonyl. rsc.org

Ruthenium pincer complexes are also highly efficient for the deuteration of both α and β C-H bonds in primary and secondary alcohols, again using D₂O. researchgate.netacs.orgacs.org These reactions are often practical due to low catalyst loadings and simple experimental setups. researchgate.netacs.org Depending on the specific ruthenium complex and conditions, selectivity for α- and β-deuteration can be controlled. rsc.org

First-row transition metals like manganese and iron, particularly in pincer complexes, have emerged as cost-effective and environmentally benign catalysts for the regioselective deuteration of alcohols in D₂O. researchgate.netrsc.org Depending on the metal chosen, high deuterium incorporation can be achieved selectively at either the α and β positions (with manganese) or exclusively at the α position (with iron) for primary alcohols. rsc.org

| Catalyst Type | Selectivity | Deuterium Source | Key Features |

| Iridium(III)-bipyridonate | α-selective rsc.orgrsc.org | D₂O rsc.orgrsc.org | High chemoselectivity, functional group tolerance. rsc.org |

| Ruthenium Pincer Complexes | α- and β-selective researchgate.netacs.org | D₂O researchgate.netacs.org | Low catalyst loading, practical setup. researchgate.netacs.org |

| Manganese Pincer Complexes | α- and β-selective rsc.org | D₂O rsc.org | Earth-abundant metal, cost-effective. rsc.org |

| Iron Pincer Complexes | α-selective rsc.org | D₂O rsc.org | Earth-abundant metal, high regioselectivity. rsc.org |

Organophotocatalysis has recently emerged as a mild and powerful strategy for deuteration. rsc.org These methods utilize visible light to promote H/D exchange reactions. arizona.edu For instance, a combination of photoredox catalysis and hydrogen atom transfer (HAT) can facilitate the selective deuteration of secondary alcohols using D₂O as the deuterium source, achieving high levels of deuterium incorporation. arizona.edunih.gov

Photocatalytic reductive deuteration of unsaturated precursors like ketones and aldehydes can also be achieved using semiconductor photocatalysts. These systems offer a low-cost and efficient route to deuterated alcohols. Furthermore, cooperative photoredox and chiral Brønsted acid catalysis has enabled the enantioselective reductive deuteration of certain ketones, yielding enantioenriched α-deuterated secondary alcohols. Nickel-catalyzed asymmetric transfer deuteration of N-sulfonyl imines using deuterated alcohols provides access to α-deuterated chiral amines, which can be precursors or analogs to deuterated alcohols.

Transition Metal-Catalyzed Deuteration (e.g., Ruthenium, Iridium, Manganese, Iron Pincer Complexes)

Precursor Synthesis Routes for 2,3-Dichloro-1-propanol (Unlabeled Analog)

The primary industrial synthesis of the unlabeled parent compound, 2,3-dichloro-1-propanol, involves the chlorination of precursors like glycerol (B35011) or allyl alcohol.

One common method is the hydrochlorination of glycerol, often a byproduct of biodiesel production, using hydrochloric acid. researchgate.net This reaction is typically catalyzed by a carboxylic acid, such as acetic acid or adipic acid, to improve the reaction rate and yield. chemicalbook.comresearchgate.net The reaction conditions, including temperature, molar ratio of reactants, and catalyst choice, are optimized to maximize the yield of dichloropropanol (B8674427), which can reach up to 88.2%. chemicalbook.com The reaction proceeds through the formation of monochloropropane-diol intermediates. researchgate.net

Another synthetic route starts from allyl alcohol. google.com This process involves the chlorination of allyl alcohol in a concentrated aqueous solution of hydrochloric acid. This creates a uniform solution from which hydrogen chloride gas is recovered by heating. Upon cooling, the desired 2,3-dichloro-1-propanol separates as a lower layer and can be collected. google.com

A biochemical route has also been explored, where a racemic mixture of 2,3-dichloro-1-propanol can be resolved using microorganisms like Pseudomonas sp., which preferentially assimilates one enantiomer, leaving the other in high enantiomeric purity. oup.com For instance, (R)-2,3-dichloro-1-propanol can be assimilated to isolate optically pure (S)-2,3-dichloro-1-propanol. oup.com

| Precursor | Reagents | Catalyst | Key Product |

| Glycerol | Hydrogen Chloride chemicalbook.com | Acetic Acid / Adipic Acid chemicalbook.com | 1,3-Dichloro-2-propanol (B29581) & 2,3-Dichloro-1-propanol chemicalbook.comresearchgate.net |

| Allyl Alcohol | Chlorine / Hydrochloric Acid google.com | None specified | 2,3-Dichloro-1-propanol google.com |

Chlorination Pathways from Glycerol

The production of 2,3-dichloro-1-propanol from glycerol is a significant pathway, often yielding a mixture of dichloropropanol isomers, including 1,3-dichloro-2-propanol. nih.govacs.org This process typically involves the hydrochlorination of glycerol with hydrogen chloride, often in the presence of a carboxylic acid catalyst like acetic acid. nih.govnih.gov The reaction proceeds in stages, with the initial chlorination forming monochloropropanediols, which are then further chlorinated to dichloropropanols. acs.org

One method involves reacting glycerol with gaseous hydrogen chloride in the presence of a carboxylic acid catalyst at temperatures between 70-140°C. nih.gov A key aspect of this process is the continuous removal of water formed during the reaction, which helps to drive the equilibrium towards the formation of the dichloropropanol products. nih.gov Another approach uses a combination of a tubular reactor and a bubbling reactor to enhance the reaction rate and improve the utilization of hydrogen chloride. acs.org

The choice of catalyst plays a crucial role in the efficiency of the chlorination process. Adipic acid has been identified as a preferred catalyst in some studies, with optimal conditions reported as a molar ratio of hydrogen chloride to glycerol of 4:1, a catalyst dosage of 10%, a reaction temperature of 105°C, and a reaction time of 10 hours, resulting in a dichloropropanol yield of 88.2%. vulcanchem.com

| Catalyst | Molar Ratio (HCl:Glycerol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic Acid | Not Specified | 80–100 | Not Specified | Not Specified | acs.org |

| Adipic Acid | 4:1 | 105 | 10 | 88.2 | vulcanchem.com |

| Glacial Acetic Acid | 23:1 | 100 | 10 | 87.5 | vulcanchem.com |

Synthetic Approaches from 1,2-Dichloroethane (B1671644) and Methanol (B129727)

An alternative synthetic route to 2,3-dichloro-1-propanol involves the reaction of 1,2-dichloroethane with methanol. acs.org This method is notable for its ability to produce 2,3-dichloro-1-propanol in a single step through the irradiation of light. acs.org The reaction is carried out in the presence of a catalyst, with compounds of europium, samarium, or ytterbium being effective. acs.org

The process involves exposing a mixture of 1,2-dichloroethane and methanol to light, which can range from ultraviolet to visible light. acs.org The molar ratio of 1,2-dichloroethane to methanol can be varied to control the production ratio of 2,3-dichloro-1-propanol and a co-product, 3-chloro-1-propanol. acs.org The addition of a zeolite to the reaction mixture has been shown to significantly increase the reaction rate and the yield of the desired products. acs.org

Optimization of Reaction Conditions and Catalysis in 2,3-Dichloro-1-propanol Synthesis

Optimizing reaction conditions and the choice of catalyst are critical for maximizing the yield and selectivity of 2,3-dichloro-1-propanol synthesis. In the glycerol chlorination pathway, the use of gaseous hydrogen chloride instead of aqueous hydrochloric acid can be advantageous as it avoids introducing additional water, which can negatively impact the reaction equilibrium. acs.org Continuous removal of reaction water by distillation under reduced pressure is another effective strategy to improve yield. nih.gov

The catalyst concentration is also a key parameter. For instance, with acetic acid as a catalyst, an optimal concentration of around 1-2% by weight is suggested, as higher concentrations can lead to the formation of undesired by-products. nih.gov Heteropolyacid catalysts have also been investigated, with their catalytic activity being linked to their acid strength. orgsyn.org

In the synthesis from 1,2-dichloroethane and methanol, the reaction temperature can range from -30°C to 140°C. acs.org The amount of the metal catalyst is also a factor, with effective amounts ranging from 0.1 to 1000 milligram atoms of metal per liter of the liquid phase. acs.org

| Synthetic Pathway | Parameter Optimized | Optimal Condition | Reference |

|---|---|---|---|

| Glycerol Chlorination | Catalyst | Adipic Acid (10% dosage) | vulcanchem.com |

| Glycerol Chlorination | Temperature | 105°C | vulcanchem.com |

| Glycerol Chlorination | Water Removal | Continuous distillation at reduced pressure | nih.gov |

| 1,2-Dichloroethane & Methanol | Catalyst | Europium, Samarium, or Ytterbium compounds | acs.org |

| 1,2-Dichloroethane & Methanol | Additive | Zeolite | acs.org |

| 1,2-Dichloroethane & Methanol | Temperature | -30 to 140°C | acs.org |

Advanced Analytical Applications of 2,3 Dichloro 1 Propanol D5 in Research

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative analysis, an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. 2,3-Dichloro-1-propanol-d5 is an ideal internal standard for the analysis of 2,3-DCP because it has nearly identical chemical and physical properties to the analyte, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. chemsrc.commedchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is the most prevalent technique for the analysis of chloropropanols like 2,3-DCP in various matrices, including food and environmental samples. nih.govagriculturejournals.cz The use of this compound as an internal standard is integral to achieving high accuracy and precision in these trace-level analyses. chinesestandard.net

A key application is in the monitoring of food contaminants. For instance, the Chinese National Standard GB 5009.191-2024 specifies a method for the determination of multiple chloropropanol (B1252657) components in food using isotope dilution-gas chromatography-mass spectrometry. chinesestandard.net This method explicitly lists D5-2,3-dichloro-1-propanol (D5-2,3-DCP) as an internal standard for the quantification of 2,3-DCP. chinesestandard.net The principle involves adding a known quantity of the deuterated standard to the sample, followed by extraction, derivatization, and subsequent analysis by GC-MS. chinesestandard.net The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte, effectively nullifying any variations in injection volume or detector response.

In a validated GC-MS method for quantifying 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626) in colesevelam (B1170362) hydrochloride, the separation was achieved on a DB-624 capillary column. nih.gov The method demonstrated good peak intensity and separation, with retention times of 11.17 min for 1,3-dichloro-2-propanol and 11.59 min for 2,3-dichloro-1-propanol. nih.gov The mass spectra showed characteristic ions at m/z 79 for the former and m/z 62 for the latter, allowing for selective detection. nih.gov While this study did not explicitly use the d5-labeled standard, the methodology is directly applicable and would be enhanced by its inclusion for improved quantitative accuracy.

The general procedure for using this compound in GC-MS analysis involves:

Spiking: A known amount of the deuterated internal standard is added to the sample at the beginning of the preparation process.

Extraction: The analytes, along with the internal standard, are extracted from the sample matrix.

Derivatization: To improve volatility and chromatographic performance, the chloropropanols are often derivatized, for example, with heptafluorobutyrylimidazole (HFBI) or phenylboronic acid (PBA). agriculturejournals.cz

GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The components are separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

The table below summarizes typical ions monitored in GC-MS analysis for dichloropropanols and their deuterated standards, although specific fragments can vary based on the derivatization agent used.

| Compound | Derivatizing Agent | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2,3-Dichloro-1-propanol | Not specified | 62 | - |

| 1,3-Dichloro-2-propanol | Not specified | 79 | - |

| 1,3-DCP-d5 | HFBA | 278 | 116 |

| 1,3-DCP | HFBA | 275 | 110, 277 |

This table is illustrative and based on data for related dichloropropanol (B8674427) isomers and their deuterated standards. Specific ions for 2,3-DCP and its d5 variant would be determined during method development.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Quantification

While GC-MS is more commonly employed for chloropropanol analysis, liquid chromatography-mass spectrometry (LC-MS) presents a viable alternative, particularly for analytes that are less volatile or thermally labile. The use of deuterated internal standards like this compound is equally crucial in LC-MS to ensure reliable quantification.

Although specific research detailing the use of this compound in LC-MS is limited, the principles of isotope dilution mass spectrometry are directly transferable. In a typical LC-MS workflow, the deuterated standard would be added to the sample prior to any extraction or clean-up steps. The separation would be achieved on a suitable LC column, followed by detection with a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity. The MS/MS would be set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

The primary advantage of using an isotope-labeled internal standard in LC-MS is its ability to compensate for matrix effects, which are a common source of inaccuracy in LC-MS analysis. Matrix effects refer to the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. Since the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, leading to more accurate quantification.

Headspace Sampling Techniques for Volatile Analytes

Headspace sampling is a sample preparation technique used for the analysis of volatile compounds in solid or liquid samples. perkinelmer.com It involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace) above the sample. perkinelmer.com A portion of this headspace gas is then injected into a gas chromatograph for analysis. This technique is particularly useful for complex matrices as it leaves non-volatile components behind, providing a cleaner sample for the GC system. perkinelmer.com

The use of a deuterated internal standard, such as this compound, is highly advantageous in headspace analysis. The internal standard is added to the sample vial along with the sample. As the vial is heated, both the analyte and the deuterated standard partition into the headspace according to their respective vapor pressures. Since the deuterated standard has very similar partitioning behavior to the native analyte, it effectively corrects for variations in sample matrix, vial pressurization, and injection volume.

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

While the primary application of this compound is as an internal standard in mass spectrometry, deuterated compounds, in general, have significant utility in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium (B1214612) can be a powerful tool for simplifying complex ¹H NMR spectra. Since deuterium is not observed in a standard ¹H NMR experiment, selective deuteration can remove specific signals, aiding in the assignment of overlapping resonances.

Furthermore, deuterium labeling is invaluable in mechanistic studies. By tracking the position of the deuterium label in the products of a chemical reaction, it is possible to elucidate the reaction mechanism. The kinetic isotope effect, where a C-D bond reacts slower than a C-H bond, can also be measured using NMR to provide insights into the rate-determining step of a reaction.

Although no specific studies have been published on the use of this compound for structural or mechanistic elucidation via NMR, the fundamental principles of using deuterated compounds in NMR are well-established. researchgate.net A ¹H NMR spectrum of the non-deuterated 2,3-dichloro-1-propanol would show a complex pattern of signals for the protons on the three-carbon chain. chemicalbook.com In the deuterated analog, these signals would be absent, leaving only the signal for the remaining hydroxyl proton, thus confirming the positions of the deuterium labels.

Method Validation and Quality Control Protocols for Analytical Procedures Utilizing this compound

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. When using this compound as an internal standard, the validation process involves assessing several key parameters to demonstrate the method's reliability, accuracy, and precision.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

Linearity establishes the range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For methods using this compound, linearity is assessed by preparing a series of calibration standards containing known concentrations of the target analyte (e.g., 2,3-DCP) and a constant concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear relationship, typically indicated by a correlation coefficient (r²) of 0.99 or greater, demonstrates that the method is linear over the tested range. nih.govnih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several approaches can be used to determine the LOD and LOQ. A common method involves analyzing a series of low-concentration spiked samples and calculating the standard deviation of the measurements. The LOD and LOQ are then defined as a multiple of this standard deviation (e.g., 3 times the standard deviation for LOD and 10 times for LOQ). Another approach is based on the signal-to-noise ratio, with typical acceptance criteria being a ratio of 3:1 for the LOD and 10:1 for the LOQ.

In the context of chloropropanol analysis using GC-MS and deuterated internal standards, reported LODs and LOQs can reach very low levels. For example, a validated method for 1,3-DCP and 3-MCPD in food reported an LOD of 0.2 µg/kg and an LOQ of 0.6 µg/kg for 1,3-DCP. nih.gov A study on the determination of dichloropropanols in water samples reported LOQs in the range of 1.8 to 7.4 ng/mL. researchgate.net The Chinese national standard for chloropropanols in food specifies a detection limit of 0.005 mg/kg and a quantification limit of 0.01 mg/kg for 3-chloro-1,2-propanediol. chinesestandard.net These values highlight the high sensitivity achievable with methods employing isotope dilution.

The table below presents a summary of method validation parameters from a study on the determination of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol in a pharmaceutical substance, which are indicative of the performance expected from such methods. nih.gov

| Parameter | 1,3-dichloro-2-propanol (PGI-I) | 2,3-dichloro-1-propanol (PGI-II) |

| Correlation Coefficient (r²) | 0.9965 | 0.9910 |

| Retention Time (min) | 11.17 | 11.59 |

These results are from a validated GC-MS method and demonstrate the linearity and chromatographic separation achievable for dichloropropanol isomers.

Assessment of Recovery and Precision in Complex Matrices

The use of deuterated internal standards like 2,3-DCP-d5 is a well-established practice for the determination of chloropropanols in diverse and challenging food matrices. derpharmachemica.com These standards are crucial for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring accurate quantification.

Method validation studies across a range of foodstuffs demonstrate the effectiveness of using isotope-labeled internal standards. For instance, a micromethod for the simultaneous determination of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters in products like baked goods, meat, and fish reported high recovery rates. For free 3-MCPD, recoveries were 95 ± 9% and 96 ± 10% at spiking levels of 15 and 25 µg/kg, respectively. acs.org For 3-MCPD esters, recoveries of 84 ± 9% and 85 ± 7% were achieved at spiking levels of 0.05 mg/kg and 2 mg/kg. acs.org

Similarly, a study on various food products, including those with high fat content, utilized 3-MCPD-d5 and 1,3-DCP-d5 as internal standards. nih.gov The method showed excellent linearity and low limits of detection. nih.gov In another study focusing on water, milk, and juices, the recovery of chloropropanols was found to be between 91% and 101%, with precision (relative standard deviation) ranging from 1.9% to 10%. researchgate.netresearchgate.net Specifically for milk and soy beverages, recoveries were high, ranging from 97% to 105%. researchgate.net

The repeatability of these methods is also a key performance indicator. A study analyzing 3-MCPD esters and glycidyl (B131873) esters in milk, cooking oil, and lard reported relative standard deviations (RSD) of less than 3%, indicating good method repeatability. mdpi.com The spike recovery for this method was within the acceptable range of 70% to 125%. mdpi.com

The data below summarizes recovery and precision results from various studies utilizing deuterated internal standards for chloropropanol analysis in complex matrices.

Interactive Data Table: Recovery and Precision of Chloropropanol Analysis Using Deuterated Internal Standards in Various Matrices

| Matrix | Analyte | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Bakery Products, Meat, Fish | 3-MCPD | 15 µg/kg | 95 ± 9 | Not specified | acs.org |

| Bakery Products, Meat, Fish | 3-MCPD | 25 µg/kg | 96 ± 10 | Not specified | acs.org |

| Bakery Products, Meat, Fish | 3-MCPD Esters | 0.05 mg/kg | 84 ± 9 | Not specified | acs.org |

| Bakery Products, Meat, Fish | 3-MCPD Esters | 2 mg/kg | 85 ± 7 | Not specified | acs.org |

| Water, Juices, Milk, Soy Beverage | Chloropropanols | 5-400 ng/mL | 91 - 101 | 1.9 - 10 | researchgate.netresearchgate.net |

| Milk, Cooking Oil, Lard | 3-MCPDEs & GEs | 30-7500 µg/kg | 70 - 125 | < 3 | mdpi.com |

| River Water | 1,3-DCP | 0-5.2 µg/L | 105 ± 3 | 5.4 | nih.gov |

Interlaboratory Comparison Studies and Proficiency Testing

Interlaboratory comparison studies and proficiency tests are fundamental for evaluating and ensuring the quality and comparability of analytical results among different laboratories. The use of deuterated internal standards like 2,3-DCP-d5 is a key component of the robust analytical methods employed in these studies.

For example, the German National Reference Laboratory for Food Contact Materials organized an interlaboratory comparison for the determination of 3-MCPD, 2-MCPD, and 1,3-dichloro-2-propanol (1,3-DCP) in cold water extracts of paper food contact materials. bund.de In this study, several laboratories utilized deuterated internal standards, including 1,3-DCP-d5 and 3-MCPD-d5, to ensure accurate quantification. bund.de

The Joint Research Centre (JRC) of the European Commission also organized a proficiency test on the determination of 3-MCPD esters in edible oils. researchgate.neteuropa.eu This test aimed to assess the capabilities of various laboratories, including official food control, private, and industry labs. researchgate.neteuropa.eu The performance of the participating laboratories was evaluated using z-scores, with results considered satisfactory if the absolute z-score was less than or equal to 2. europa.euresearchgate.net For a spiked extra virgin olive oil sample, 85% of the laboratories achieved satisfactory results, while for a refined palm oil sample, 56% performed satisfactorily. europa.euresearchgate.net These studies highlight the importance of the analytical method, as all results obtained using acid-transesterification based methods were satisfactory. researchgate.net

Furthermore, participation in proficiency testing programs, such as those organized by FAPAS (Food and Proficiency Analysis Scheme), demonstrates a laboratory's method reliability and robustness. mdpi.com A laboratory that achieved a satisfactory z-score (less than 2) for the analysis of 3-MCPDEs and GEs in vegetable oil highlighted the comparability of their method with other international testing laboratories. mdpi.com These programs often rely on methods validated with deuterated internal standards to establish the assigned values of the test materials. europa.eu

The table below provides an overview of proficiency tests and interlaboratory studies where deuterated internal standards were integral to the analytical methodology.

Interactive Data Table: Overview of Interlaboratory Studies and Proficiency Tests for Chloropropanol Analysis

| Organizing Body | Study Focus | Matrices | Internal Standards Used | Key Findings | Reference |

| German National Reference Laboratory for Food Contact Materials | 3-MCPD, 2-MCPD, 1,3-DCP | Cold water extracts of paper | 1,3-DCP-d5, 3-MCPD-d5 | Assessment of laboratory performance for chloropropanol quantification in food contact materials. | bund.de |

| Joint Research Centre (JRC) of the European Commission | 3-MCPD esters | Edible oils (palm oil, spiked extra virgin olive oil) | Deuterated standards (e.g., 3-MCPD-d5) used by participating labs and for assigned value determination. | 85% satisfactory results for spiked olive oil; 56% for palm oil. Method choice impacted results. | researchgate.neteuropa.euresearchgate.net |

| FAPAS (Fera Science Ltd.) | 3-MCPDEs and GEs | Vegetable oil | Deuterated reference standards (e.g., 3-MCPD-d5) | Satisfactory z-score (<2) demonstrated method reliability and comparability. | mdpi.com |

Mechanistic and Environmental Fate Investigations Involving Deuterated 2,3 Dichloro 1 Propanol

Investigation of Kinetic Isotope Effects (KIE) in Chemical and Biochemical Transformations

The use of isotopically labeled compounds is a cornerstone of mechanistic studies in both chemistry and biochemistry. chem-station.comunl.edu Deuterium (B1214612) labeling, in particular, is instrumental in elucidating reaction pathways due to the observable differences in reaction rates between deuterated and non-deuterated molecules. chem-station.com

A simplified model for an enzyme-catalyzed reaction involves substrate binding (E + S ⇌ ES), conversion to product (ES ⇌ EP), and product release (EP → E + P). stackexchange.com By comparing the reaction rates (k) of 2,3-dichloro-1-propanol (B139626) and 2,3-dichloro-1-propanol-d5, researchers can determine if a C-H bond cleavage is involved in the slowest part of the reaction. numberanalytics.com For instance, in the oxidation of an alcohol by an alcohol dehydrogenase, a significant KIE would suggest that the hydride transfer step is rate-limiting. nih.gov If no significant change in rate is observed, it implies that the C-H bond cleavage occurs in a faster step or that another step, such as substrate binding or product release, is the bottleneck. unl.edu

Deuterium labeling is a powerful technique for investigating the detailed pathway of an organic reaction and understanding its chemoselectivity. chem-station.com By placing a deuterium label at a specific position in a molecule like 2,3-dichloro-1-propanol, chemists can track the position of that atom throughout the reaction sequence, confirming proposed intermediates and transition states.

The KIE can also influence the distribution of products in reactions where multiple pathways are possible. If a C-H bond cleavage is required for the formation of an undesired byproduct, deuterating that position can slow down the side reaction, thereby increasing the yield of the desired product. chem-station.com This allows for the probing of competitive reaction pathways and provides insights into the factors that control the selectivity of a chemical transformation. The use of deuterated tracers is well-established for quantitation and for studying the metabolic profiles of various molecules. medchemexpress.com

Elucidation of Rate-Determining Steps in Enzyme-Catalyzed Reactions

Environmental Degradation Pathways and Isotopic Tracing of Halogenated Propanols

Halogenated propanols like 2,3-dichloro-1-propanol can be released into the environment through various industrial waste streams. echemi.com Understanding their fate, including how they are broken down by non-biological (abiotic) and biological (biotic) processes, is essential for environmental risk assessment.

Abiotic degradation involves chemical transformation without the involvement of living organisms. The primary abiotic pathways for many organic chemicals in the environment are hydrolysis and photolysis. pjoes.com

For 2,3-dichloro-1-propanol, hydrolysis—the reaction with water—is a significant degradation process. The rate of hydrolysis is dependent on pH. Under neutral conditions (pH 7), the half-life of 2,3-DCP is estimated to be about 1.4 years, while under slightly alkaline conditions (pH 8), this decreases to 140 days. echemi.com In the atmosphere, 2,3-DCP is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 9 days. echemi.com

Direct photolysis, which is degradation caused by the direct absorption of sunlight, is not expected to be a major transformation process for 2,3-dichloro-1-propanol. This is because the molecule does not absorb light in the environmental spectrum (wavelengths longer than 290 nm). echemi.comrsc.org

| Degradation Process | Conditions | Rate Constant / Half-Life | Reference |

|---|---|---|---|

| Hydrolysis | pH 7 | ~1.4 years (Half-life) | echemi.com |

| Hydrolysis | pH 8 | ~140 days (Half-life) | echemi.com |

| Atmospheric Oxidation | Reaction with OH radicals | ~9 days (Atmospheric half-life) | echemi.com |

| Direct Photolysis | Sunlight (>290 nm) | Not expected to be significant | echemi.com |

Biodegradation is a key process for the removal of organic pollutants from the environment. researchgate.net Several bacterial strains have been identified that can break down halogenated alcohols. 2,3-dichloro-1-propanol is noted to be more chemically stable and more difficult to degrade than its isomer, 1,3-dichloro-2-propanol (B29581). asm.orgasm.orgnih.gov

Isotopic tracing using deuterated compounds like this compound is invaluable in these studies. It can be used as an internal standard for accurately quantifying the concentration of the parent compound in complex environmental samples like water or soil. acs.orgresearchgate.net Furthermore, by tracking the incorporation of deuterium into metabolic products, researchers can definitively map the biodegradation pathway and identify novel intermediates.

Research has led to the isolation and characterization of specific bacteria capable of using 2,3-dichloro-1-propanol as a source of carbon and energy. These microorganisms are of significant interest for their potential use in bioremediation of contaminated sites. asm.org

Pseudomonas species : A notable example is Pseudomonas putida strain MC4, which was isolated from contaminated soil. asm.orgmuni.cz This strain initiates the degradation of 2,3-DCP through an oxidative pathway catalyzed by a 72-kDa monomeric protein named DppA. researchgate.netasm.org This process involves both oxidation and dehalogenation. asm.org

Agrobacterium species : Strains of Agrobacterium, belonging to the Rhizobium subdivision, have also been isolated that can completely mineralize 2,3-DCP. nih.govasm.org These strains, such as NHC2 and NHG3, were successfully isolated from enrichments at high pH (8.5 and 9.0). asm.orgasm.org Agrobacterium radiobacter strain AD1 is another bacterium capable of growing on 2,3-dichloro-1-propanol and has been used as a host for constructing genetically engineered organisms to degrade related pollutants. nih.govrug.nl These bacteria often possess enzymes called dehalogenases, which are critical for cleaving the carbon-halogen bonds. asm.orgnih.gov

| Bacterial Strain | Genus | Key Findings | Reference |

|---|---|---|---|

| MC4 | Pseudomonas | Utilizes 2,3-DCP as sole carbon and energy source. Degradation initiated by DppA protein. | asm.orgmuni.cz |

| AD1 | Agrobacterium | Can grow on 2,3-dichloro-1-propanol and 2,3-dibromo-1-propanol. Used in genetic engineering for bioremediation. | nih.govrug.nl |

| NHC2, NHG3 | Agrobacterium | Isolated from high pH environments; capable of complete mineralization of 2,3-DCP. | asm.orgasm.org |

Microbial Biodegradation of Halogenated Alcohols and Deuterium Tracing Studies

Enzymatic Dehalogenation Mechanisms (e.g., Haloalcohol Dehalogenases)

The biodegradation of 2,3-dichloro-1-propanol (2,3-DCP) is primarily accomplished through enzymatic dehalogenation, a process catalyzed by a specific class of enzymes known as haloalcohol dehalogenases. ontosight.aircsb.org These bacterial enzymes facilitate the cleavage of the carbon-halogen bond in vicinal haloalcohols. rcsb.orgresearchgate.net The catalytic mechanism does not require a cofactor and proceeds via an intramolecular substitution reaction. rcsb.org

The process is initiated by a catalytic triad (B1167595), typically composed of serine, tyrosine, and arginine residues, located within the enzyme's active site. rcsb.orgresearchgate.net A key step involves the tyrosine residue acting as a catalytic base to deprotonate the hydroxyl group of the haloalcohol substrate. rcsb.orgresearchgate.net This activation generates an alkoxide ion, which then acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears a halogen substituent. rcsb.org The result of this attack is the formation of an epoxide ring, with the concurrent release of a halide ion and a proton. rcsb.org

Specifically, haloalcohol dehalogenases like HheC from Agrobacterium radiobacter AD1 and HheA from Arthrobacter sp. strain AD2 utilize this Ser-Tyr-Arg triad to convert haloalcohols into their corresponding epoxides. rcsb.orgresearchgate.net While these enzymes are related to the broader family of short-chain dehydrogenases/reductases (SDRs), they have evolved to catalyze a substitutive dehalogenation reaction rather than a redox reaction. rcsb.org

In some bacteria, such as Pseudomonas putida strain MC4, a different enzymatic pathway has been identified. This strain utilizes a novel dehalogenating dehydrogenase (DppA), a quinohemoprotein alcohol dehydrogenase, to initiate the degradation of 2,3-DCP. asm.orgnih.gov This enzyme catalyzes an oxidation reaction that occurs with a simultaneous dehalogenation, converting 2,3-DCP into 2-chloroacrolein. asm.orgnih.gov This intermediate is subsequently oxidized to 2-chloroacrylic acid. asm.orgnih.gov

Table 1: Key Enzymes in 2,3-Dichloro-1-propanol Dehalogenation

| Enzyme Type | Organism Example | Catalytic Residues/Mechanism | Product of 2,3-DCP Conversion |

| Haloalcohol Dehalogenase | Agrobacterium radiobacter AD1 | Ser-Tyr-Arg catalytic triad; intramolecular nucleophilic substitution | Epichlorohydrin (B41342) |

| Dehalogenating Dehydrogenase | Pseudomonas putida MC4 | Quinohemoprotein alcohol dehydrogenase; oxidation and concomitant dehalogenation | 2-Chloroacrolein |

Impact of Environmental Factors (e.g., pH, Buffer Strength) on Biodegradation Kinetics

The efficiency of microbial degradation of 2,3-dichloro-1-propanol is significantly influenced by environmental conditions, particularly pH and the buffering capacity of the medium. asm.org Studies on rhizobial strains capable of mineralizing 2,3-DCP have shown that the degradation process is highly sensitive to changes in acidity. asm.org

The dehalogenation process releases chloride ions (Cl⁻), which leads to a decrease in the pH of the surrounding medium. asm.org Research has demonstrated that if the pH of the medium drops below a critical point, such as 4.6, the enzymatic activity ceases, and the release of Cl⁻ is halted. asm.org This indicates that the dehalogenase enzymes have an optimal pH range for activity and are inhibited by acidic conditions.

The strength of the buffer in the growth medium is therefore a critical factor for sustained biodegradation. In a weakly buffered medium, the accumulation of acidic byproducts can quickly lower the pH and stop the degradation process. asm.org Conversely, when a highly buffered medium is used, the pH can be maintained at a near-neutral level (e.g., pH 7), allowing the bacteria to completely dehalogenate both stereoisomers of 2,3-DCP, as evidenced by 100% Cl⁻ release. asm.org The successful isolation of bacteria that can completely mineralize 2,3-DCP has often depended on enrichment cultures maintained at a high pH. asm.org

Table 2: Effect of Buffer Capacity on 2,3-DCP Degradation

| Medium Condition | pH Trend During Degradation | Extent of Dehalogenation (Cl⁻ Release) | Outcome |

| Low Buffer Capacity | pH drops significantly (e.g., to < 4.6) | Incomplete; ceases at low pH | Inhibition of biodegradation |

| High Buffer Capacity | pH maintained near neutral (e.g., ~7.0) | Complete (approaching 100%) | Full mineralization of 2,3-DCP |

Persistence and Environmental Mobility Assessments using Deuterated Analogs

Deuterated analogs of environmental contaminants, such as this compound, are invaluable tools for assessing the persistence and mobility of the parent compounds in various environmental matrices. medchemexpress.comchemsrc.comnih.gov These isotopically labeled molecules are chemically identical to their non-labeled counterparts but have a higher mass, allowing them to be distinguished and quantified accurately using mass spectrometry (MS) based methods. medchemexpress.comnih.gov Their primary application is as internal standards in analytical procedures to ensure high precision and accuracy by correcting for analyte loss during sample extraction, cleanup, and analysis. researchgate.net

The use of a deuterated standard is critical for generating reliable data on a compound's environmental fate. For instance, in a study to develop a rapid gas chromatography-mass spectrometry (GC-MS) method for determining the isomeric compound 1,3-dichloro-2-propanol (1,3-DCP) in river water, 1,3-DCP-d5 was employed as the internal standard. researchgate.net This approach enabled precise quantification and was used to conduct stability tests to estimate the degradation rate of the contaminant in a natural water source. researchgate.net

Stability tests performed with Danube river water spiked with 1,3-DCP showed a slow but measurable degradation over time. researchgate.net The use of the d5-labeled internal standard ensured that the observed decrease in concentration was due to actual degradation rather than analytical variability. researchgate.net Such studies provide crucial data for environmental risk assessment, helping to predict how long the contaminant will persist in aquatic environments.

Table 3: Example Degradation Data from a Stability Test Using a Deuterated Analog (1,3-DCP-d5) as Internal Standard

| Parameter | Value | Conditions | Source |

| Analyte | 1,3-Dichloro-2-propanol (1,3-DCP) | River Water Matrix | researchgate.net |

| Internal Standard | 1,3-Dichloro-2-propanol-d5 (1,3-DCP-d5) | GC-MS Analysis | researchgate.net |

| Estimated Degradation Rate | 0.008 ± 0.0008 day⁻¹ | Temperature: 6 °C | researchgate.net |

| Method Quantification Limit | 0.1 µg L⁻¹ | N/A | researchgate.net |

| Average Recovery Rate | 105 ± 3% | N/A | researchgate.net |

This data illustrates that with the aid of deuterated standards, low degradation rates can be confidently measured, providing key insights into the environmental persistence of compounds like dichloropropanols. researchgate.net

Comparative Research with Isomeric and Structural Analogs of 2,3 Dichloro 1 Propanol D5

Comparative Studies with 1,3-Dichloro-2-propanol-d5

A key comparison is made with its isomer, 1,3-Dichloro-2-propanol-d5. While structurally similar, their differences in the positions of the chlorine atoms lead to distinct chemical and analytical characteristics.

Research indicates that 2,3-dichloro-1-propanol (B139626) is significantly less reactive than its isomer, 1,3-dichloro-2-propanol (B29581). researchgate.net The degradation of these compounds can proceed through different pathways. For instance, the dehydrochlorination of dichloropropanols, a key degradation reaction, shows different kinetics for each isomer. researchgate.net The formation of epichlorohydrin (B41342) is a known degradation pathway for 1,3-dichloro-2-propanol. nih.gov Some bacterial strains can degrade 1,3-dichloro-2-propanol through a pathway that involves the formation of epichlorohydrin, which is then hydrolyzed to 3-chloro-1,2-propanediol. nih.gov The replacement of hydrogen with deuterium (B1214612), known as deuteration, can alter the metabolic pathways and degradation of a compound due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. zeochem.com This "deuterium switch" can lead to a more favorable pharmacokinetic profile by reducing the rate of metabolism. zeochem.comnih.gov

| Attribute | 2,3-Dichloro-1-propanol | 1,3-Dichloro-2-propanol |

| Reactivity | Less reactive | More reactive |

| Degradation | Slower dehydrochlorination kinetics | Can form epichlorohydrin as an intermediate |

This table summarizes the key differences in chemical reactivity and degradation between the two isomers.

The analytical separation and quantification of 2,3-dichloro-1-propanol and 1,3-dichloro-2-propanol require specific methodologies due to their isomeric nature. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for their determination. researchgate.net However, different derivatization procedures may be necessary. For example, phenylboronic acid derivatization, often used for the analysis of 3-monochloro-1,2-propanediol (3-MCPD), is not suitable for 1,3-dichloro-2-propanol because it only reacts with diols. nih.gov The use of a deuterated internal standard, such as 1,3-dichloro-2-propanol-d5, is crucial for accurate quantification in complex matrices, as it helps to correct for analyte losses during sample preparation and analysis. researchgate.net While some methods allow for the simultaneous analysis of both isomers, others may require separate analytical runs with different GC columns. nih.gov

| Analytical Aspect | 2,3-Dichloro-1-propanol | 1,3-Dichloro-2-propanol |

| Derivatization | May require specific derivatizing agents for GC-MS analysis. | Not amenable to phenylboronic acid derivatization. nih.gov |

| Quantification | Often quantified using a deuterated internal standard for accuracy. | 1,3-Dichloro-2-propanol-d5 is used as an internal standard for its non-deuterated counterpart. researchgate.net |

| Simultaneous Analysis | Possible with certain methods, but may require specific GC columns. nih.gov | Possible with certain methods, but may require specific GC columns. nih.gov |

This table outlines the distinct analytical considerations for the two dichloropropanol (B8674427) isomers.

Differences in Chemical Reactivity and Degradation Pathways

Investigations of Related Chloropropanols (e.g., 3-Monochloro-1,2-propanediol, 2-Monochloro-1,3-propanediol) utilizing Deuterated Analogs

Deuterated analogs play a critical role in the analysis of other chloropropanols, such as 3-monochloro-1,2-propanediol (3-MCPD) and 2-monochloro-1,3-propanediol (2-MCPD). The use of stable isotope-labeled internal standards, like 3-MCPD-d5, is a cornerstone of reliable quantification methods for these compounds in various food matrices. europa.eueuropa.eu These deuterated standards are added to the sample at the beginning of the analytical procedure to compensate for any losses during extraction, cleanup, and derivatization steps. europa.eu This isotope dilution approach significantly improves the accuracy and precision of the analytical results. The development of analytical methods often involves the use of deuterated standards to validate the procedure and ensure its robustness. europa.eu The process of deuteration, replacing hydrogen atoms with deuterium, allows for the precise tracking of these compounds and their degradation products (metabolites) in complex systems. catalysis.de

Enantiospecific Research and Applications of Deuterated 2,3-Dichloro-1-propanol

Enantiospecific research focuses on the distinct properties and reactions of the individual enantiomers (mirror-image isomers) of a chiral compound. In the context of 2,3-dichloro-1-propanol, which is chiral, enantiospecific studies are crucial for understanding its biological and chemical behavior. Research has shown that microorganisms can exhibit enantioselectivity in the degradation of related chloropropanols. For instance, some bacteria can stereospecifically convert 2,3-dichloro-1-propanol, leading to the formation of optically active 3-chloro-1,2-propanediol. While direct research on the enantiospecific applications of deuterated 2,3-dichloro-1-propanol is limited in the provided results, the principles of enantioselectivity are well-established for similar compounds. The use of deuteration in enantiospecific studies can help in elucidating reaction mechanisms and metabolic pathways of each enantiomer.

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Routes for Deuterated Halogenated Alcohols

The synthesis of deuterated compounds, including halogenated alcohols like 2,3-Dichloro-1-propanol-d5, is moving towards more sustainable and efficient methods. Traditional approaches often rely on deuterated reducing agents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), which can be expensive and generate significant hazardous waste. scioninstruments.com The future of deuterated synthesis lies in greener chemistry, utilizing catalytic systems and readily available deuterium (B1214612) sources like deuterium oxide (D2O).

Recent advancements focus on transition metal-catalyzed hydrogen isotope exchange (HIE) reactions. Catalysts based on iridium, palladium, ruthenium, and platinum have shown great promise in facilitating the direct exchange of hydrogen for deuterium atoms in alcohols using D2O. nih.govwikipedia.orggoogle.com For instance, iridium(III)-bipyridonate catalysts have been developed for the α-selective deuteration of alcohols, a method that is highly chemoselective and tolerant of various functional groups. nih.gov Similarly, ruthenium-on-carbon (Ru/C) has been effectively used for the regiospecific deuteration at the α-position of alcohols. wikipedia.org

Metal-free and electrochemical approaches are also gaining traction as sustainable alternatives. cerilliant.comresearchgate.net Metal-free methods, such as those using p-toluenesulfonylhydrazones and D2O, offer an environmentally friendly route to deuterated alcohols. cerilliant.com Electrochemical methods, on the other hand, can drive the dehalogenative deuteration of alkyl halides using D2O as the deuterium source, avoiding the need for external catalysts and using electricity as a clean reductant. researchgate.net These novel strategies pave the way for more cost-effective and environmentally benign production of this compound and other deuterated halogenated alcohols.

Advanced Spectroscopic and Chromatographic Methods for Enhanced Deuterated Compound Analysis

The analysis of deuterated compounds like this compound is heavily reliant on sophisticated spectroscopic and chromatographic techniques. These methods are crucial for verifying the isotopic enrichment, determining the position of deuterium labeling, and quantifying the compound in complex matrices.

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the workhorses for the analysis of deuterated compounds. wikipedia.orgchromforum.org this compound is primarily used as an internal standard in these methods to improve the accuracy and precision of quantifying its non-deuterated analog, 2,3-dichloro-1-propanol (B139626). scioninstruments.com The key advantage of using a deuterated internal standard is that it co-elutes with the analyte and exhibits similar behavior during sample preparation and ionization, thus compensating for variations in the analytical process. cerilliant.comchromforum.org However, a slight chromatographic shift can be induced by deuterium, with deuterated compounds sometimes eluting earlier than their non-deuterated counterparts. chromforum.org Advanced chromatographic methods may involve the development of specific columns or conditions to optimize the separation of these isotopic analogs.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the characterization of deuterated compounds.

NMR Spectroscopy: While ¹H NMR can be used, it has limitations for highly deuterated compounds due to the low intensity of residual proton signals. sigmaaldrich.com Deuterium NMR (²H NMR) is a more direct and powerful technique for determining the sites and extent of deuteration. sigmaaldrich.commdpi.com It provides clean spectra as all proton signals are transparent. sigmaaldrich.com Advanced NMR techniques, such as cross-polarization based 2D ²H-¹H isotope correlation spectroscopy (CP-iCOSY), are being developed for the detailed structural analysis of deuterated compounds in the solid state. chemrxiv.org

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment of labeled compounds. rsc.org It allows for the extraction and integration of isotopic ions to calculate the percentage of deuterium incorporation. rsc.org Tandem mass spectrometry (MS/MS) is used to confirm the identity of the compound and its fragments. mdpi.com However, MS alone cannot always distinguish between isotopomers of the same mass. brightspec.com Therefore, the combination of chromatographic separation with MS detection is a powerful tool for the comprehensive analysis of deuterated compounds.

| Property | Value | Source(s) |

| Chemical Formula | C₃HD₅Cl₂O | scioninstruments.comwikipedia.org |

| Molecular Weight | 134.02 g/mol | scioninstruments.comwikipedia.org |

| CAS Number | 1189730-34-4 | scioninstruments.comwikipedia.orgchromforum.org |

| Purity | >95% (GC) | wikipedia.org |

| Appearance | Colourless to Pale Yellow Oil | cerilliant.com |

| Storage Temperature | -20°C | scioninstruments.comwikipedia.org |

Expansion of Deuterated Analogs in Environmental Tracing and Remediation Research

Deuterated compounds are increasingly being used as tracers in environmental studies to track the fate and transport of pollutants. The unique mass of deuterium allows for sensitive detection and differentiation from naturally occurring background levels of the compound. The use of stable isotope-labeled compounds is crucial for monitoring the movement of chemicals in ecosystems, identifying pollution sources, and understanding processes like bioaccumulation and degradation. numberanalytics.com

In the context of halogenated alcohols, which can be environmental contaminants, this compound can serve as a valuable tracer. By introducing a known amount of the deuterated compound into an environmental system, researchers can follow its distribution in soil, water, and air. This allows for the accurate modeling of transport pathways and the identification of areas where the pollutant accumulates.

Furthermore, deuterated analogs can be instrumental in remediation research. By tracking the degradation of the deuterated compound, scientists can assess the effectiveness of different remediation strategies, such as bioremediation or chemical oxidation. The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, can also provide insights into the degradation mechanisms of these pollutants.

Applications in Mechanistic Enzymology and Metabolic Pathway Elucidation

Deuterium-labeled compounds are powerful tools for studying enzyme mechanisms and elucidating metabolic pathways. The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE, researchers can gain insights into the rate-determining step of an enzymatic reaction and the nature of the transition state.

For a compound like 2,3-dichloro-1-propanol, which may undergo metabolism by various enzymes, its deuterated analog, this compound, can be used to probe the metabolic pathways. If a C-H bond is broken in the rate-limiting step of a metabolic transformation, the deuterated compound will be metabolized more slowly. This can help identify the specific enzymes involved and the sites of metabolic attack on the molecule.

The use of deuterated compounds in conjunction with techniques like mass spectrometry allows for the tracking of metabolic pathways. By administering the deuterated compound and analyzing the resulting metabolites, researchers can map out the biotransformation processes within an organism. This information is crucial for understanding the toxicology of environmental contaminants and for the development of safer chemicals.

Q & A

Q. How can 2,3-Dichloro-1-propanol-d5 be synthesized with high isotopic purity for use as an internal standard in environmental analysis?

Q. How should this compound be stored to prevent degradation during long-term studies?

- Methodological Answer : Store in amber glass vials at +18°C under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation. Regular stability testing via GC-MS is advised to detect decomposition products like dichloroacetone .

Advanced Research Questions

Q. How can researchers address isotopic interference when using this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use solid-phase microextraction (SPME) with on-fiber derivatization (e.g., silylation) to isolate the compound from interfering substances. Pair with tandem MS (MS/MS) to enhance selectivity by monitoring specific fragment ions (e.g., m/z 79 for Cl⁻). Matrix-matched calibration curves and deuterated internal standards (e.g., 1,3-Dichloro-2-propanol-d5) reduce matrix effects .

Q. What experimental strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides) using LC-HRMS.

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between acute cytotoxicity (e.g., IC₅₀) and chronic toxicity (e.g., NOAEL).

- Cross-Species Comparison : Use physiologically based pharmacokinetic (PBPK) models to account for metabolic differences .

Q. What methodologies are employed to study the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Stable Isotope Tracing : Administer ²H/¹³C-labeled analogs and track metabolites via LC-MS.

- Enzyme Inhibition Assays : Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

- Computational Docking : Model interactions with glutathione transferases (GSTs) to predict detoxification pathways .

Data Contradiction Analysis Framework

Table 1 : Resolving Discrepancies in Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.